Field: Polymer Research
Method: 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide.
Results: The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT.
Field: Organic Synthesis
Application: The compound is used in the synthesis of bromopyrene derivatives.
Field: Medicinal Chemistry
Application: The compound has been investigated for its potential as a drug candidate for the treatment of cancer and other diseases.
Method: Not specified.
Results: Not specified.
Field: Organic Chemistry
Application: The compound is used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks.
Field: Pharmaceutical Chemistry
Application: 2-Bromoethyl ether (or Bis (2-bromoethyl) ether) is an organobromine compound that is also an ether.
2-(Bromomethyl)-1,4-dimethoxybenzene, also known as 2-bromo-1,4-dimethoxybenzene, is an aromatic compound characterized by the presence of two methoxy groups and a bromomethyl substituent on a benzene ring. Its molecular formula is with a molecular weight of approximately 217.06 g/mol. This compound is typically a colorless to pale yellow liquid and is insoluble in water but soluble in organic solvents like dichloromethane and ethanol .
While specific biological activity data for 2-(bromomethyl)-1,4-dimethoxybenzene is limited, compounds with similar structures often exhibit various biological properties. For example, methoxy-substituted phenolic compounds have been studied for their antioxidant and anti-inflammatory activities. Further research may be needed to fully explore the pharmacological potential of this compound.
The synthesis of 2-(bromomethyl)-1,4-dimethoxybenzene typically involves the bromination of 1,4-dimethoxybenzene. A common method includes:
2-(Bromomethyl)-1,4-dimethoxybenzene has several applications:
Interaction studies involving 2-(bromomethyl)-1,4-dimethoxybenzene primarily focus on its reactivity with various nucleophiles and its behavior in polymerization processes. Understanding these interactions can provide insights into its potential applications in materials science and medicinal chemistry.
Several compounds share structural similarities with 2-(bromomethyl)-1,4-dimethoxybenzene. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 1-(Bromomethyl)-3,5-dimethoxybenzene | C9H11BrO2 | 0.93 | Different positioning of methoxy groups |
| 5-(Bromomethyl)-1,2,3-trimethoxybenzene | C10H13BrO3 | 0.91 | Contains three methoxy groups |
| 1-(Bromomethyl)-3-phenoxybenzene | C13H13BrO | 0.88 | Contains a phenoxy group instead of methoxy |
| 1-Bromo-2-(bromomethyl)-4-methoxybenzene | C10H12Br2O | 0.81 | Contains two bromomethyl groups |
This table illustrates how variations in substituents and their positions lead to distinct chemical behaviors and potential applications.
Phosphorus tribromide represents one of the most established and reliable methods for converting benzyl alcohols to their corresponding brominated derivatives [1] [2]. The mechanism of phosphorus tribromide-mediated bromination proceeds through a well-characterized substitution nucleophilic bimolecular pathway that ensures predictable stereochemical outcomes [3] [4]. In this process, the alcohol oxygen initially attacks the electrophilic phosphorus center, forming an oxonium intermediate that serves as an excellent leaving group [1] [5].
The reaction mechanism involves three distinct steps that occur sequentially under controlled conditions [6] [4]. Initially, the lone pair electrons from the alcohol group perform a nucleophilic attack on the phosphorus atom, causing the phosphorus-bromine bond to break and generating a bromide ion [7]. Subsequently, the negatively charged bromide ion executes a backside attack on the intermediate structure, displacing the alcohol group and establishing the carbon-bromine bond through an inversion mechanism [1] [3]. This stereochemical inversion occurs consistently when the reacting carbon center possesses chiral characteristics, as is typical for substitution nucleophilic bimolecular reactions [4] [7].
For 2-(bromomethyl)-1,4-dimethoxybenzene synthesis, the starting material 2-(hydroxymethyl)-1,4-dimethoxybenzene undergoes efficient conversion when treated with phosphorus tribromide under carefully controlled temperature conditions [2] [3]. The reaction typically proceeds at temperatures between 0 and 25 degrees Celsius to minimize side reactions and prevent carbocation rearrangements [1] [8]. Maintaining the reaction mixture below 0 degrees Celsius during the initial addition phase prevents excessive heat generation and ensures optimal product formation [5] [4].
The effectiveness of phosphorus tribromide stems from its ability to convert the poor leaving group hydroxyl into an excellent leaving group through formation of the oxonium intermediate [1] [3]. Each molecule of phosphorus tribromide can theoretically convert three alcohol molecules, making it an efficient reagent for large-scale synthesis [4] [7]. The reaction works exceptionally well for primary and secondary alcohols but fails for tertiary alcohols due to steric hindrance preventing the requisite substitution nucleophilic bimolecular mechanism [1] [2].
Typical yields for phosphorus tribromide-mediated synthesis range from 80 to 95 percent when proper reaction conditions are maintained [2] [3]. The reaction time varies from 1 to 4 hours depending on the substrate reactivity and temperature conditions employed [5] [4]. Using pyridine as a weak base can enhance the reaction by preventing the reverse reaction through deprotonation of the intermediate [1] [3].
Hydrobromic acid catalyzed bromination represents an alternative classical approach for converting benzyl alcohols to benzyl bromides through either substitution nucleophilic unimolecular or bimolecular mechanisms [9] [10]. The choice of mechanism depends primarily on the structure of the alcohol substrate and the specific reaction conditions employed [11] [12]. Primary alcohols typically undergo substitution nucleophilic bimolecular reactions, while secondary and tertiary alcohols can proceed through substitution nucleophilic unimolecular pathways involving carbocation intermediates [10] [8].
The mechanism for hydrobromic acid catalyzed bromination begins with protonation of the alcohol oxygen by the strong acid, converting the poor leaving group hydroxyl into an excellent leaving group water molecule [9] [10]. For primary alcohols like the precursor to 2-(bromomethyl)-1,4-dimethoxybenzene, the protonated alcohol undergoes direct nucleophilic attack by bromide ions in a concerted substitution nucleophilic bimolecular process [11] [12]. This mechanism ensures retention of the carbon skeleton without rearrangement complications [10] [13].
In secondary and tertiary alcohol systems, the mechanism can shift to a substitution nucleophilic unimolecular pathway where the protonated alcohol dissociates to form a carbocation intermediate [9] [8]. The bromide ion subsequently attacks this carbocation to form the final brominated product [10] [12]. However, for benzyl alcohol derivatives, the benzylic position provides additional stabilization that can influence the mechanistic pathway [14] [15].
The reaction conditions for hydrobromic acid catalyzed approaches typically require elevated temperatures between 38 and 40 degrees Celsius to achieve reasonable reaction rates [10] [16]. Concentrated sulfuric acid often serves as a co-catalyst to enhance the protonation efficiency and accelerate the overall transformation [9] [16]. The reaction time generally ranges from 1.5 to 4 hours depending on the substrate structure and reaction temperature [10] [16].
Hydrobromic acid catalyzed synthesis offers several advantages including readily available reagents and straightforward reaction conditions [9] [10]. The method provides yields typically ranging from 70 to 85 percent for benzyl alcohol derivatives [16]. However, the approach can suffer from competitive side reactions and potential carbocation rearrangements, particularly with more complex substrates [10] [8].
The rate of reaction with hydrobromic acid depends significantly on the electronic nature of substituents on the benzene ring [14]. Electron-donating groups such as methoxy substituents increase the reaction rate by stabilizing the developing positive charge in the transition state [14] [12]. The 1,4-dimethoxy substitution pattern in the target compound provides favorable electronic activation for the hydrobromic acid catalyzed bromination [14].
N-bromosuccinimide radical bromination represents a highly selective and efficient method for introducing bromine atoms at benzylic positions [17] [18]. This technique capitalizes on the inherent weakness of benzylic carbon-hydrogen bonds and the resonance stabilization of benzylic radicals to achieve site-specific bromination [19] [20]. The method proves particularly valuable for substrates containing multiple potential bromination sites, as it demonstrates exceptional selectivity for benzylic positions over other carbon-hydrogen bonds [17] [21].
The radical chain mechanism for N-bromosuccinimide bromination proceeds through three distinct phases: initiation, propagation, and termination [18] [21]. During the initiation phase, N-bromosuccinimide generates bromine radicals through homolytic cleavage, typically induced by light irradiation or radical initiators such as peroxides [17] [20]. The propagation phase involves two key steps where bromine radicals abstract hydrogen atoms from benzylic positions to form resonance-stabilized benzylic radicals, followed by reaction of these radicals with additional N-bromosuccinimide molecules to regenerate bromine radicals and form the brominated product [18] [19].
The exceptional selectivity of N-bromosuccinimide for benzylic bromination arises from the remarkable stability of benzylic radicals formed during the hydrogen abstraction step [19] [20]. These radicals benefit from extensive resonance stabilization through delocalization of the unpaired electron into the aromatic π-system [17] [21]. The benzylic carbon-hydrogen bond dissociation energy is significantly lower than typical alkyl carbon-hydrogen bonds, making hydrogen abstraction thermodynamically and kinetically favorable [20] [22].
For 2-(bromomethyl)-1,4-dimethoxybenzene synthesis, the N-bromosuccinimide method begins with 1,4-dimethoxytoluene as the starting material [17]. The reaction typically employs carbon tetrachloride as the solvent to maintain non-polar conditions that favor radical processes over ionic mechanisms [18] [21]. Light irradiation or benzoyl peroxide serves as the radical initiator to commence the chain reaction [17] [19].
The reaction conditions for N-bromosuccinimide bromination are relatively mild, with temperatures ranging from 25 to 80 degrees Celsius depending on the specific conditions employed [18]. The reaction time varies from 2 to 6 hours, with careful monitoring required to prevent over-bromination [21] [22]. Typical yields range from 75 to 90 percent when optimal conditions are maintained [17].
A critical advantage of N-bromosuccinimide bromination is its ability to maintain low concentrations of molecular bromine in solution [17] [20]. This prevents unwanted side reactions such as electrophilic aromatic substitution on the benzene ring or addition across double bonds [18] [21]. The N-bromosuccinimide reagent reacts with hydrogen bromide generated during the reaction to produce small amounts of molecular bromine in situ, ensuring a controlled brominating environment [19] [20].
The mechanism also benefits from the selective nature of radical hydrogen abstraction, which strongly favors benzylic positions over other carbon-hydrogen bonds [17] [22]. The selectivity factor for benzylic versus primary alkyl carbon-hydrogen bonds can exceed 100:1 under optimal conditions [22] [24]. This exceptional selectivity eliminates the need for protecting groups and minimizes purification challenges [17] [21].
Microwave-assisted synthesis has emerged as a powerful technique for accelerating bromination reactions while maintaining high yields and selectivity [25] [26]. The application of microwave irradiation to N-bromosuccinimide-mediated bromination reactions provides significant advantages including reduced reaction times, improved energy efficiency, and enhanced product yields [26] [27]. Microwave heating enables rapid and uniform temperature distribution throughout the reaction mixture, leading to more consistent reaction outcomes [28] [27].
The mechanism of microwave-assisted bromination follows the same radical chain pathway as conventional N-bromosuccinimide reactions but benefits from accelerated initiation and propagation steps [26] [27]. The microwave energy facilitates homolytic bond cleavage and increases the frequency of effective molecular collisions [25] [28]. This results in faster radical generation and more efficient propagation cycles [26] [27].
For benzyltriphenylphosphonium bromide salt synthesis, microwave irradiation at 60 degrees Celsius for 30 minutes provides yields ranging from 87 to 98 percent [26] [27]. The optimized conditions involve tetrahydrofuran as the solvent and careful temperature control to prevent thermal decomposition [26] [27]. These conditions represent a significant improvement over conventional heating methods that require several hours to achieve comparable yields [25] [27].
Green synthesis innovations have focused on developing environmentally benign bromination methods that minimize waste generation and eliminate toxic solvents [29]. Ionic liquids have emerged as promising catalysts for aerobic bromination reactions that utilize atmospheric oxygen as the terminal oxidant [29]. These systems demonstrate controllable chemoselectivity and can be tuned to produce mono-, di-, or multi-brominated products depending on reaction conditions [29].
The aerobic bromination methodology employs sodium bromide and acetic acid as environmentally friendly bromine sources [29]. The ionic liquid catalyst facilitates the oxidation of bromide ions to generate active brominating species while maintaining mild reaction conditions [29]. This approach eliminates the need for stoichiometric oxidants and reduces the environmental impact of the synthesis [29].
Metal-free aerobic bromination systems have demonstrated exceptional efficiency for benzylic bromination reactions [29]. The methodology shows broad substrate scope and high efficiency with various types of carbon-hydrogen bonds [29]. The reaction conditions are remarkably mild, typically operating at temperatures between 25 and 50 degrees Celsius [29].
The practicability of green synthesis methods has been validated through gram-scale synthesis examples that demonstrate the industrial potential of these approaches [29]. The ionic liquid catalyst can be directly recycled through simple workup procedures, further enhancing the environmental sustainability [29]. Direct recycle experiments have shown maintained catalytic activity over multiple reaction cycles [29].
Flow chemistry represents another significant innovation in bromination synthesis, offering precise control over reaction parameters and enabling continuous production [30]. Flow reactors provide excellent heat and mass transfer characteristics that enhance reaction selectivity and yield [30]. The residence time in flow systems can be precisely controlled to optimize product formation while minimizing side reactions [30].
Regioselectivity in methoxy-substituted benzyl brominations presents significant challenges due to the multiple reactive sites present in these substrates and the complex interplay between electronic and steric effects [31] [32]. Methoxy groups function as strong electron-donating substituents that activate the aromatic ring toward electrophilic attack while simultaneously directing substitution to ortho and para positions [33] [34]. The presence of multiple methoxy groups creates competing activation sites that can lead to complex product mixtures if reaction conditions are not carefully optimized [32] [35].
The electronic effects of methoxy substituents arise from their ability to donate electron density to the aromatic ring through both resonance and inductive mechanisms [33] [34]. The resonance effect predominates, with the oxygen lone pairs conjugating with the aromatic π-system to increase electron density at ortho and para positions [36] [34]. This electronic activation significantly increases the reactivity of these positions toward electrophilic bromination [33] [37].
For 1,4-dimethoxybenzene derivatives, the symmetrical substitution pattern creates two equivalent benzylic positions that can potentially undergo bromination [32]. However, the electronic activation from both methoxy groups can also activate the aromatic ring toward direct electrophilic aromatic substitution, creating competing reaction pathways [32] [33]. The challenge lies in achieving selective benzylic bromination while avoiding aromatic ring bromination [35] [34].
Steric effects play a crucial role in determining regioselectivity, particularly when methoxy groups are positioned ortho to the reaction site [32] [36]. The methoxy group creates significant steric hindrance that can impede approach of brominating reagents to adjacent positions [32] [36]. This steric inhibition of resonance can actually decrease the reactivity of sterically crowded positions despite their electronic activation [32].
Temperature control emerges as a critical factor for achieving high regioselectivity in methoxy-substituted benzyl brominations [32] [34]. Lower reaction temperatures favor kinetic control and promote selectivity for the most reactive sites [34]. Higher temperatures can overcome steric barriers and lead to thermodynamic product distributions that may include multiple bromination products [32] [34].
The choice of brominating reagent significantly influences regioselectivity outcomes [31] [35]. N-bromosuccinimide demonstrates superior selectivity for benzylic positions compared to molecular bromine or other electrophilic brominating agents [35]. Photo-initiated N-bromosuccinimide reactions in dichloromethane provide improved selectivity compared to thermally initiated reactions in chlorobenzene [32].
Solvent effects also contribute to regioselectivity control in methoxy-substituted systems [31] [32]. Non-polar solvents favor radical mechanisms and benzylic selectivity, while polar solvents can promote ionic mechanisms and aromatic substitution [32]. The choice of solvent must be carefully matched to the desired reaction pathway [31] [35].
Competitive bromination studies have revealed that the most important factors determining selectivity include steric inhibition of resonance, substrate reactivity, and whether reaction conditions favor kinetic or thermodynamic control [32]. For 3,5-dimethoxytoluene, selective conditions have been developed to obtain all possible brominated derivatives in good yields [32].
Advanced strategies for controlling regioselectivity include the use of directing groups, protecting group strategies, and sequential bromination approaches [31] [32]. Metal-catalyzed directed bromination methods have emerged that enable meta-selective bromination of arenes bearing appropriate directing groups [33]. These methods expand the scope of regioselective bromination beyond the traditional ortho and para selectivity patterns [33].
Purification strategies for 2-(bromomethyl)-1,4-dimethoxybenzene require careful consideration of the compound's physical properties and potential impurities generated during synthesis [38] [39]. The most effective purification methods combine multiple techniques to achieve the high purity levels required for subsequent synthetic applications [39] [40]. Column chromatography represents the gold standard for achieving exceptional purity, while distillation methods offer scalability advantages for larger production campaigns [38] [16].
Column chromatography using silica gel as the stationary phase provides excellent separation of 2-(bromomethyl)-1,4-dimethoxybenzene from closely related impurities [39]. The optimal mobile phase consists of 10 percent ethyl acetate in hexane, which provides sufficient polarity to elute the product while maintaining good separation from starting materials and side products [39]. This solvent system achieves recovery yields of 85 to 92 percent with purities exceeding 95 percent [39].
The challenge in chromatographic purification arises from the similar polarities of the desired product and unreacted starting materials [38]. Benzyl bromide compounds often exhibit retention factors that are very close to those of their alcohol precursors, necessitating careful optimization of the mobile phase composition [38]. Gradient elution techniques can provide improved separation, starting with pure hexane and gradually increasing the ethyl acetate content [39].
Distillation purification offers significant advantages for large-scale production due to its simplicity and scalability [16]. The boiling point of 2-(bromomethyl)-1,4-dimethoxybenzene enables effective separation from most common impurities through careful temperature control [16]. Atmospheric distillation typically requires temperatures around 120 to 125 degrees Celsius, while vacuum distillation can be performed at reduced temperatures of 60 to 80 degrees Celsius under 10 millimeters of mercury [16].
Vacuum distillation provides gentler conditions that minimize thermal decomposition risks while achieving excellent recovery yields of 88 to 94 percent [16]. The reduced pressure conditions are particularly beneficial for brominated compounds that may be sensitive to prolonged heating at elevated temperatures [16]. Purity levels exceeding 92 percent are routinely achieved through careful fractionation [16].
Recrystallization techniques offer the highest purity levels but often result in lower recovery yields [40]. Hot ethanol serves as an effective recrystallization solvent for 2-(bromomethyl)-1,4-dimethoxybenzene, providing purities exceeding 98 percent [40]. The recrystallization process involves dissolving the crude product in hot ethanol and allowing slow cooling to promote crystal formation [40].
The key to successful recrystallization lies in identifying a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature [40]. This solubility differential drives the purification process by allowing impurities to remain in solution while the desired product crystallizes [40]. Recovery yields typically range from 75 to 85 percent due to the inherent losses associated with the recrystallization process [40].
Liquid-liquid extraction protocols provide cost-effective purification for removing specific types of impurities [16]. A typical washing sequence involves water extraction to remove acid catalysts, followed by dilute sodium hydroxide treatment to neutralize any residual acids, and final water washing to remove inorganic salts [16]. This protocol achieves recovery yields of 80 to 90 percent with purities in the 85 to 90 percent range [16].
Yield optimization strategies focus on maximizing conversion efficiency while minimizing side reactions [41] [42]. Temperature optimization studies have demonstrated that maintaining reaction temperatures at the lower end of the viable range promotes selectivity and reduces byproduct formation [41] [37]. For phosphorus tribromide reactions, temperatures below 25 degrees Celsius provide optimal results [41].
Reaction time optimization requires careful monitoring to achieve complete conversion without allowing over-reaction [42] [43]. Extended reaction times can lead to double bromination or decomposition products that complicate purification [42]. Real-time monitoring using thin-layer chromatography enables precise determination of optimal reaction endpoints [42].
Solvent selection significantly impacts both reaction efficiency and purification requirements [41] [37]. Non-polar solvents generally favor radical mechanisms and minimize ionic side reactions [37]. The choice of solvent must balance reaction efficiency with downstream purification considerations [41] [43].
| Synthetic Method | Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) | Mechanism Type |
|---|---|---|---|---|---|
| Phosphorus Tribromide-Mediated Bromination | Phosphorus tribromide, Alcohol precursor | 0-25 | 1-4 hours | 80-95 | Substitution Nucleophilic Bimolecular |
| Hydrobromic Acid Catalyzed Approach | Hydrobromic acid, Sulfuric acid catalyst | 38-40 | 1.5-4 hours | 70-85 | Substitution Nucleophilic Unimolecular/Bimolecular |
| N-bromosuccinimide Radical Bromination | N-bromosuccinimide, Light/Peroxide initiator | 25-80 | 2-6 hours | 75-90 | Radical Chain |
| Microwave-Assisted Synthesis | N-bromosuccinimide, Microwave irradiation | 60-70 | 30 minutes | 87-98 | Radical Chain |
| Green Synthesis (Ionic Liquid) | Sodium bromide/Acetic acid, Ionic liquid catalyst | 25-50 | 2-8 hours | 70-85 | Radical |
| Flow Chemistry Approach | N-bromosuccinimide, Continuous flow reactor | 40-70 | 50 minutes | 82-88 | Radical Chain |
| Purification Method | Conditions | Recovery Yield (%) | Purity Achieved (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Column Chromatography | Silica gel, 10% Ethyl acetate/Hexane | 85-92 | >95 | High purity, versatile | Time-consuming, solvent use |
| Distillation | Boiling point 120-125°C/15mmHg | 90-95 | >90 | Simple, scalable | Thermal decomposition risk |
| Recrystallization | Hot ethanol | 75-85 | >98 | Excellent purity | Low recovery |
| Liquid-Liquid Extraction | Water/Sodium hydroxide/Brine wash | 80-90 | 85-90 | Cost-effective | Multiple steps |
| Washing Protocol | Water, 3-5% Sodium hydroxide, Water | 85-95 | 80-85 | Removes impurities | Incomplete separation |
| Vacuum Distillation | 60-80°C/10mmHg | 88-94 | >92 | Gentle conditions | Equipment required |
| Substitution Pattern | Electronic Effect | Steric Hindrance | Selectivity Challenge | Solution Strategy |
|---|---|---|---|---|
| 1,4-Dimethoxy (Target) | Ortho/Para directing | Moderate | Competing positions | Low temperature, controlled conditions |
| 1,2-Dimethoxy | Ortho directing | High | Ortho crowding | Bulky reagents, steric control |
| 1,3-Dimethoxy | Meta directing | Low | Reduced activation | Activating conditions |
| Monomethoxy | Ortho/Para directing | Low | Multiple sites | Protecting groups |
| Trisubstituted | Mixed effects | Very High | Complex mixture | Sequential approach |
| Reported data source | Melting point / °C | Observation | Comment |
|---|---|---|---|
| ChemNet physical-property file | 69 – 70 °C (crystalline solid) [1] | sharp fusion; immediate resolidification on cooling | measured for the 2-(bromomethyl)-1,4-dimethoxybenzene isomer synthesised on pilot scale |
| Computational prediction (Hansen model) | 58 – 60 °C [2] | – | aligns with the empirical description of a “low-melting white solid” in synthetic procedures [3] |
No solid–solid polymorphic transitions have been noted; differential-scanning calorimetry traces published for analogous benzyl bromides show only the single endotherm attributed to crystal melting.
| Pressure applied | Boiling range / °C | Source |
|---|---|---|
| 760 mmHg | 281 – 282 °C (calc.) [4] | Joback–Reid estimation validated by calibrated ebulliometry |
| 0.8 mmHg | 98 – 102 °C (lab distillation) [3] | routine purification after radical bromination; colourless distillate obtained |
The compound therefore tolerates typical rotary-evaporator conditions (40 – 50 °C, 10 mbar) without appreciable loss, yet can be fractionated cleanly when deeper vacuum (≤ 1 mbar) is applied.
Table 1 – ^1H and ^13C NMR (400 MHz, CDCl₃, 298 K)
| Nucleus | δ / ppm (multiplicity, J / Hz, integral) | Assignment | Source |
|---|---|---|---|
| ^1H | 7.06 (dd, 0.9, 1H) | H-3 (meta to bromomethyl) | [5] |
| 6.77 – 6.72 (m, 2H) | H-2 & H-6 (flanking methoxy groups) | [5] | |
| 4.71 (s, 2H) | benzylic -CH₂-Br | [5] | |
| 3.78 (s, 6H) | two O-CH₃ groups | [5] | |
| ^13C | 153.8 (C-1), 150.5 (C-4) | ipso-C–O sites | [5] |
| 130.8, 113.7, 112.0, 110.7 | aromatic CH/Cq | [5] | |
| 59.7 | benzylic -CH₂-Br | [5] | |
| 55.8 | methoxy carbons | [5] |
Both proton and carbon spectra show only one set of methoxy resonances, confirming free rotation and the absence of atropisomerism on the NMR timescale.
| ṽ / cm⁻¹ | Band assignment | Source |
|---|---|---|
| 3005 (w) | aromatic C–H stretch | SpectraBase dataset [6] |
| 2955, 2845 (m) | aliphatic C–H stretch (O-CH₃, CH₂Br) | [6] |
| 1602, 1510 (m) | C=C ring stretches conjugated with methoxy groups | [6] |
| 1258, 1035 (s) | C–O–C asymmetric / symmetric stretches of methoxy substituents | [6] |
| 815, 753 (s) | para-disubstituted benzene out-of-plane C–H bends | [6] |
The absence of broad O–H absorption differentiates the bromide from its alcohol precursor and serves as a convenient QC handle.
Electron-impact (70 eV) mass spectrum (NIST / PubChem) displays:
| m/z (rel. int.) | Proposed fragment | Explanation | Source |
|---|---|---|---|
| 230/232 (40 : 40) | [M]⁺- | Br isotope doublet; confirms mono-bromination [7] | |
| 151 (100) | 2,5-dimethoxybenzyl cation | α-cleavage of C–Br bond | [7] |
| 121 (46) | 1,3-dimethoxy-phenyl⁺ | further loss of CH₂ | [7] |
| 65 (28) | tropylium cation | classical rearrangement fragment | [7] |
These pathways mirror those observed for benzyl bromide and underscore the ease of benzylic cleavage.
| Solvent (25 °C) | Qualitative solubility | Approximate concentration / mg mL⁻¹ | Source |
|---|---|---|---|
| Methanol | very soluble | ≥ 100 | Sigma specification for dimethoxybenzyl bromides [8] |
| Acetonitrile | very soluble | > 80 | predictive–empirical correlation (logP 2.6) [2] |
| Tetrahydrofuran | very soluble | > 50 | experimental work-up in radical bromination procedure [3] |
| Dichloromethane | very soluble | > 50 | chromatography eluents [5] |
| Toluene | moderately soluble | 20 – 30 | Hansen solubility estimates [9] |
| Water | negligible; rapid hydrolysis (see § 1.4) | < 0.1 | CAMEO data for benzyl bromide analogues [10] |
The dual methoxy substitution increases polarity relative to unsubstituted benzyl bromide, giving good compatibility with polar aprotic media frequently used in nucleophilic substitutions.
Benzylic bromides undergo SN1/SN2 hydrolysis in protic media, liberating hydrobromic acid and the corresponding benzyl alcohol. Kinetic data for the parent benzyl bromide give k = 1.45 × 10⁻⁴ s⁻¹ at 25 °C (pH ≈ 7) [11]. Electron-donating methoxy groups stabilise the developing benzylic cation and accelerate the reaction; qualitative experiments show visible haze within minutes when 2-(bromomethyl)-1,4-dimethoxybenzene is shaken with water [12] [10].
Under mildly basic conditions (carbonate buffer) the half-life falls below 30 min at room temperature, yielding 2,5-dimethoxybenzyl alcohol quantitatively. In strictly anhydrous, aprotic solvents the compound is bench-stable for several weeks at 2–8 °C [8].
Mechanistic sequence:
| Property | Experimental / calculated value | Key reference |
|---|---|---|
| Molecular mass | 231.09 g mol⁻¹ | PubChem compound record [7] |
| Density (20 °C) | 1.384 g cm⁻³ | ChemSrc database [4] |
| Melting point | 69 – 70 °C | ChemNet physical file [1] |
| Boiling point (760 mmHg) | 281 – 282 °C | ChemSrc predictive data [4] |
| Boiling point (≈ 1 mmHg) | 98 – 102 °C | Laboratory distillation note [3] |
| Log P (calc.) | 2.60 | ChemBook estimation [2] |
| Major MS fragment (base peak) | m/z 151 | PubChem GC-MS dataset [7] |
| Hydrolysis rate constant (benzyl analogue) | 1.45 × 10⁻⁴ s⁻¹ (25 °C) | EPA eco-tox data [11] |
Corrosive;Irritant